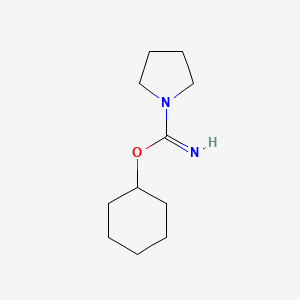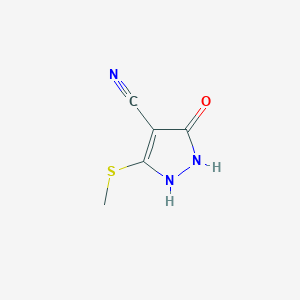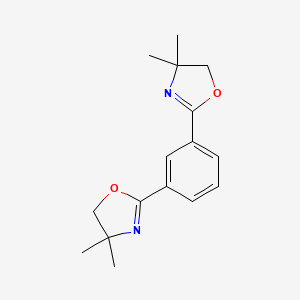
1,3-Bis(4,4-dimethyl-2-oxazolin-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol . It is a five-membered heterocyclic compound containing two carbons, nitrogen, oxygen, and a carbon-nitrogen double bond . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is typically synthesized through the reaction of resorcinol with 2-amino-2-methyl-1-propanol under acidic conditions . The reaction involves the formation of oxazoline rings through cyclization.
Industrial Production Methods
In industrial settings, the production of 1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline rings to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Oxazoles
Reduction: Amines
Substitution: Various substituted oxazolines depending on the nucleophile used.
Scientific Research Applications
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves its ability to undergo ring-opening reactions with various functional groups such as carboxyl, anhydride, amino, epoxy, thiol, phenolic hydroxyl, and isocyanate . These reactions enable the compound to act as a chain extender or cross-linking agent in polymers, thereby modifying their physical properties.
Comparison with Similar Compounds
Similar Compounds
1,2-bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar in structure but with an ethane backbone instead of a benzene ring.
1,3-bis(4,5-dihydro-2-oxazolyl)benzene: Similar but lacks the dimethyl groups on the oxazoline rings.
Uniqueness
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of dimethyl groups on the oxazoline rings, which enhances its stability and reactivity compared to other similar compounds . This makes it particularly useful in applications requiring robust chemical properties.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-15(2)9-19-13(17-15)11-6-5-7-12(8-11)14-18-16(3,4)10-20-14/h5-8H,9-10H2,1-4H3 |
InChI Key |
MUBZACKCHQIRSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




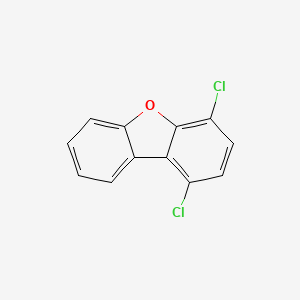

![D-Alanine, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12879395.png)
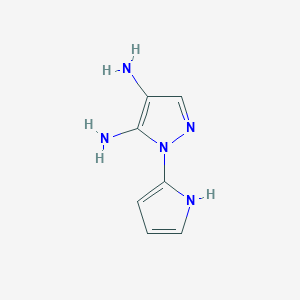
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide](/img/structure/B12879403.png)
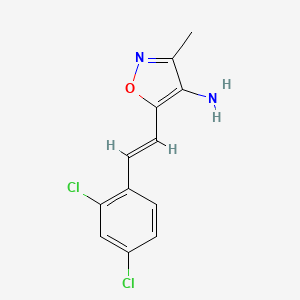
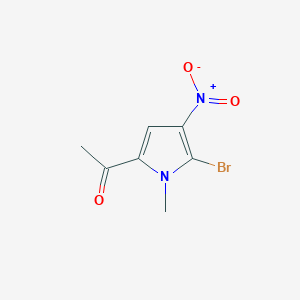


![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)
